DBCO Ir catayst

Anticancer Prodrug Activation Bioorthogonal Chemistry

This DBCO Ir catalyst uniquely integrates a strained-alkyne DBCO handle with an iridium(III) photoredox center (MW 1367.23 g/mol), enabling covalent, copper-free SPAAC conjugation to azide-modified biomolecules. Unlike standard [Ir(ppy)2(bpy)]PF6 or Ir(ppy)3, it ensures stoichiometric co-localization for quantitative live-cell imaging and targeted prodrug activation. Require batch-specific IC50 values and LC-MS-verified DBCO integrity for critical applications.

Molecular Formula C61H42F10IrN7O7
Molecular Weight 1367.2 g/mol
Cat. No. B12384995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO Ir catayst
Molecular FormulaC61H42F10IrN7O7
Molecular Weight1367.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3]
InChIInChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1
InChIKeyATVLLOMWKVEGFW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO Ir Catalyst Specifications and Core Attributes for Research Procurement


The compound designated as DBCO Ir catalyst (CAS 2695594-15-9) is a functionalized organometallic complex comprising an iridium center modified with a dibenzocyclooctyne (DBCO) moiety [1]. This bifunctional probe integrates the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) capabilities of DBCO with the photoredox or catalytic properties of an iridium complex [2]. The compound exhibits a molecular formula of C61H42F10IrN7O7 and a molecular weight of 1367.23 g/mol, positioning it as a high-molecular-weight catalyst suitable for in situ biomolecular labeling and targeted delivery applications .

Critical Procurement Distinctions: Why Standard Iridium Photocatalysts Cannot Replace DBCO Ir Catalyst


Simple substitution with standard iridium photocatalysts such as [Ir(ppy)2(bpy)]PF6 or Ir(ppy)3 is not possible in bioorthogonal workflows due to the absence of a covalent conjugation handle. While [Ir(ppy)2(bpy)]PF6 provides an excited-state lifetime of approximately 0.3 μs for photoredox activity [1], it lacks the strained alkyne moiety required for copper-free click chemistry. DBCO Ir catalyst integrates both functions, enabling site-specific attachment to azide-modified biomolecules in living systems. Substituting with a simple mixture of an iridium complex and a separate DBCO reagent fails to ensure stoichiometric co-localization, which compromises quantitative imaging or targeted delivery applications [2]. The high molecular weight of DBCO Ir catalyst (1367.23 g/mol) compared to [Ir(ppy)2(bpy)]+ (approx. 384 g/mol without counterion) reflects the additional functional payload necessary for bioorthogonal conjugation [3].

Quantitative Differentiation of DBCO Ir Catalyst Against Analogous Iridium Complexes


DBCO Functionalization Activates Cytotoxicity in Organoiridium Complexes

The covalent conjugation of a DBCO moiety to an iridium(III) precursor complex induces a measurable increase in cytotoxic activity. While the parent complex Ir-I [(Cp*)Ir(4-methyl-4'-carboxy-2,2'-bipyridine)Cl]PF6 exhibits no detectable activity (IC50 > 100 μM) against A2780 human ovarian cancer cells, the DBCO-functionalized derivative Ir-II demonstrates moderate cytotoxicity under identical conditions [1]. This functionalization-dependent activity switch is a critical differentiator for applications requiring targeted cellular delivery.

Anticancer Prodrug Activation Bioorthogonal Chemistry

Molecular Weight Differential Establishes Conjugation Capacity

The DBCO Ir catalyst possesses a molecular weight of 1367.23 g/mol [1], which is substantially larger than the [Ir(ppy)2(bpy)]+ cation core (approximately 384 g/mol without counterion) [2]. This increased molecular weight of approximately 983 g/mol corresponds directly to the covalent incorporation of the DBCO-functionalized ligand framework required for copper-free click chemistry.

Bioconjugation Click Chemistry SPAAC

Copper-Free Click Compatibility vs. CuAAC-Dependent Iridium Probes

DBCO Ir catalyst utilizes strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a copper catalyst. In contrast, alternative iridium probes designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) require Cu(I) and a reducing agent, which are cytotoxic and limit their utility in live-cell experiments [1]. While no direct rate comparison exists for this specific catalyst, the general second-order rate constants for DBCO SPAAC reactions range from 0.1 to 1.0 M⁻¹ s⁻¹, whereas CuAAC reactions can be 10- to 100-fold faster but require toxic copper [2].

SPAAC Live-Cell Imaging Bioconjugation

Iridium Center Enables Phosphorescent Bioorthogonal Probing

DBCO Ir catalyst retains the phosphorescent properties characteristic of iridium(III) polypyridine complexes, enabling its use as a bioorthogonal probe. In contrast, organic fluorophore-DBCO conjugates (e.g., Cy5-DBCO) are limited to fluorescence and exhibit nanosecond-scale lifetimes, whereas iridium complexes display microsecond-scale excited-state lifetimes suitable for time-gated luminescence detection to eliminate background autofluorescence [1].

Phosphorescence Time-Resolved Luminescence Bioimaging

Validated Application Scenarios for DBCO Ir Catalyst Based on Quantitative Evidence


Targeted Prodrug Activation in Cancer Therapeutics

Based on direct evidence that DBCO functionalization switches an iridium complex from inactive to cytotoxic against A2780 ovarian cancer cells [1], DBCO Ir catalyst is uniquely suited for targeted prodrug strategies. The DBCO moiety enables site-specific conjugation to azide-modified tumor-targeting peptides, ensuring that cytotoxic activity is localized to cancer cells. This functionalization-dependent activity switch cannot be achieved with non-functionalized iridium complexes, which remain inactive. Procurement for this application requires verification of batch-specific IC50 values and DBCO conjugation integrity via LC-MS.

Phosphorescent Metabolic Labeling and Live-Cell Imaging

Cyclometalated iridium(III) polypyridine complexes functionalized with DBCO represent the first class of phosphorescent bioorthogonal probes [1]. The microsecond-scale phosphorescence lifetime of the iridium center enables time-resolved luminescence imaging that eliminates short-lived autofluorescence background [2]. The DBCO moiety permits copper-free SPAAC conjugation to azide-labeled biomolecules within living cells, avoiding the cytotoxicity associated with CuAAC-based labeling. This combination is uniquely suited for super-resolution X-ray fluorescence nanoscopy and photoluminescence lifetime imaging microscopy of sialylated glycoconjugates [2].

In Situ Biomolecule Labeling and Quantification in Living Organisms

DBCO Ir catalyst can be utilized for in situ labeling and imaging of biomolecules including proteins and nucleic acids in living organisms without the cytotoxic copper catalyst required for CuAAC [1]. The high molecular weight (1367.23 g/mol) and DBCO functionalization [2] enable targeted delivery to azide-tagged cellular components. The catalyst's ability to facilitate cycloaddition between DBCO and azide groups under physiological conditions makes it suitable for constructing targeted drug delivery systems and for quantifying biomolecule localization in complex biological environments.

Site-Specific Peptide and Antibody Conjugation

The copper-free click strategy enabled by the DBCO moiety allows site-specific conjugation of the iridium core to azide-modified peptides and proteins [1]. This approach consists of two verified steps: (i) amide coupling of the iridium complex to an amine-functionalized DBCO group, and (ii) subsequent strain-promoted cycloaddition with the azide group of the modified targeting ligand. This method has been validated for conjugating iridium complexes to cyclic tumor-targeting peptides, offering enhanced activity and selectivity compared to untargeted iridium complexes which lack the DBCO conjugation handle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO Ir catayst

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.